3,3'-propane-2,2-diylbis(1-ethyl-1H-pyrazol-5-amine)
Overview
Description
3,3’-Propane-2,2-diylbis(1-ethyl-1H-pyrazol-5-amine) (CAS# 1173266-48-2) is a useful research chemical . It has a molecular formula of C13H22N6 and a molecular weight of 262.35 .
Molecular Structure Analysis
The molecular structure of 3,3’-propane-2,2-diylbis(1-ethyl-1H-pyrazol-5-amine) is based on its molecular formula, C13H22N6. It consists of a propane-2,2-diylbis core with two 1-ethyl-1H-pyrazol-5-amine groups attached .Scientific Research Applications
Synthetic Routes and Chemical Properties
The literature provides insights into the chemistry and applications of related pyrazolines and pyridine derivatives, highlighting the synthetic versatility and potential applications of 3,3'-propane-2,2-diylbis(1-ethyl-1H-pyrazol-5-amine) in various domains. For instance, studies on the synthesis and chemical reactivity of structurally unique hexasubstituted pyrazolines demonstrate the compound's potential as a precursor for developing new materials and chemicals with significant properties. The focus on the preparation and properties of these derivatives underscores the importance of such compounds in advancing synthetic chemistry and materials science (Baumstark, Vásquez, & Mctush-Camp, 2013).
Catalysis and Chemical Transformations
The role of catalysts in chemical transformations, including the synthesis of complex organic compounds, is a key area of research. Studies on the development of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives illustrate the compound's relevance in catalysis. This research highlights how such compounds can serve as intermediates or catalysts in facilitating the synthesis of biologically active and structurally complex molecules, thereby contributing to the field of catalytic chemistry and pharmaceuticals (Parmar, Vala, & Patel, 2023).
Advanced Materials and Applications
The exploration of high-energy density materials (HEDM) and their applications in energy materials reveals the potential of pyrazoline derivatives, including compounds similar to 3,3'-propane-2,2-diylbis(1-ethyl-1H-pyrazol-5-amine), in creating advanced materials with improved performance. The study of azine energetic compounds and their applications demonstrates the relevance of such compounds in developing materials with enhanced burning rates and reduced sensitivity, offering promising prospects for their use in propellants and explosives (Yongjin & Shuhong, 2019).
properties
IUPAC Name |
5-[2-(5-amino-1-ethylpyrazol-3-yl)propan-2-yl]-2-ethylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-5-18-11(14)7-9(16-18)13(3,4)10-8-12(15)19(6-2)17-10/h7-8H,5-6,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTLXZNQIDUASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C2=NN(C(=C2)N)CC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198537 | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173266-48-2 | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173266-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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